molecular formula C17H25N3O3S B486115 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane CAS No. 825607-28-1

1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane

Cat. No.: B486115
CAS No.: 825607-28-1
M. Wt: 351.5g/mol
InChI Key: AGUCIRHBJODEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane is a chemical compound with the molecular formula C17H25N3O3S and a molar mass of 351.46 g/mol It is known for its unique structure, which includes a piperazine ring substituted with a phenylsulfonyl group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane typically involves the reaction of 4-(phenylsulfonyl)piperazine with azepane-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring can act as a scaffold, allowing the compound to bind to specific sites on proteins or other biomolecules. This interaction can lead to changes in the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}piperidine
  • 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}hexane
  • 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}cyclohexane

Uniqueness

1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane is unique due to its combination of a piperazine ring with a phenylsulfonyl group and an azepane ring. This structure provides distinct chemical and biological properties compared to similar compounds. For example, the azepane ring can confer additional flexibility and binding affinity to the compound, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

azepan-1-yl-[4-(benzenesulfonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c21-17(18-10-6-1-2-7-11-18)19-12-14-20(15-13-19)24(22,23)16-8-4-3-5-9-16/h3-5,8-9H,1-2,6-7,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUCIRHBJODEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.